Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzothiophene core, a dichlorobenzoyl group, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Chemical Reactions Analysis
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (2,4-dichlorobenzoyl)aminoacetate: This compound has a similar dichlorobenzoyl group but differs in its core structure and functional groups.
Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate: Another related compound with a dichlorobenzoyl group, but with a different core structure and ester groups.
Methyl (2,4-dimethylphenoxy)acetylaminoacetate: This compound has a different aromatic group and functional groups, highlighting the diversity of structures that can be derived from similar starting materials.
Biological Activity
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiophene core with a dichlorobenzoyl group and an ethyl ester functional group. The molecular formula is C19H19Cl2NO3S with a molecular weight of 412.3 g/mol. The IUPAC name reflects its complex structure:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉Cl₂NO₃S |
Molecular Weight | 412.3 g/mol |
IUPAC Name | This compound |
InChI Key | HPUKJCMCNNUFJX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit certain kinases or transcription factors that are crucial for cancer cell growth.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiophene compounds, this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Antifungal Activity
The antifungal potential of this compound has also been explored. In vitro assays showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Anticancer Properties
The anticancer activity of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited MIC values ranging from 8 to 32 µg/mL against tested strains.
- : Suggests potential as a lead compound for developing new antibiotics.
-
Antifungal Activity Assessment :
- Objective : Assess the antifungal activity against clinical isolates.
- Findings : Showed significant inhibition zones in agar diffusion assays.
- : Promising candidate for antifungal drug development.
-
Cancer Cell Line Studies :
- Objective : Investigate the effects on various cancer cell lines (e.g., MCF-7 and HeLa).
- Findings : Induced cell cycle arrest and apoptosis at low concentrations.
- : Highlights potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with related compounds:
Compound | Activity Type | Efficacy |
---|---|---|
Ethyl (2,4-dichlorobenzoyl)aminoacetate | Antimicrobial | Moderate |
Dimethyl 2-(2,4-dichlorobenzoyl)aminobenzoate | Anticancer | High |
Methyl (2,4-dimethylphenoxy)acetylaminoacetate | Antifungal | Low |
Properties
Molecular Formula |
C19H19Cl2NO3S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl2NO3S/c1-3-25-19(24)16-12-6-4-10(2)8-15(12)26-18(16)22-17(23)11-5-7-13(20)14(21)9-11/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,22,23) |
InChI Key |
HPUKJCMCNNUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.